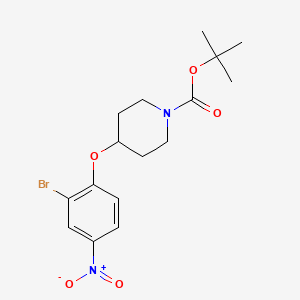

Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H22BrN3O6 . It has a molecular weight of 444.28 . The compound is used in various chemical reactions and serves as a useful building block in the synthesis of several novel organic compounds .

Synthesis Analysis

The synthesis of this compound can be achieved starting from commercially available materials . The Vilsmeier formylation of the starting material at the 3-position gives a compound which is then converted to an N-Boc derivative . The aldehyde group of this derivative is reduced with NaBH4 in methanol to obtain an alcohol . The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole . Introduction of a formyl group into the 4-position of the resulting compound is done by using n-BuLi as a base and DMF as an electrophile in anhydrous THF at –78°C . The key step of this scheme is the introduction of the TBS-protected enyne side chain at the 4-position .Molecular Structure Analysis

The InChI code for this compound is 1S/C17H22BrN3O6/c1-17(2,3)27-16(23)20-8-6-19(7-9-20)15(22)11-26-14-5-4-12(21(24)25)10-13(14)18/h4-5,10H,6-9,11H2,1-3H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it can undergo the Horner–Wadsworth–Emmons olefination by using freshly prepared diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate .Aplicaciones Científicas De Investigación

Precursor for Biologically Active Compounds

Compounds with similar structures have been used as precursors to synthesize biologically active natural products . This suggests that Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate could serve a similar role.

Intermediate in Drug Synthesis

Similar tert-butyl piperidine carboxylates have been intermediates in the synthesis of drugs like crizotinib and Vandetanib , indicating that our compound may also be useful in pharmaceutical manufacturing.

Organic Synthesis Building Block

Derivatives of piperazine, which is structurally related to piperidine, are used as building blocks in the synthesis of various organic compounds . Therefore, our compound could be utilized in creating novel organic molecules.

Crystallography Studies

Compounds with tert-butyl and piperidine groups have been subjects of crystal structure analysis , suggesting potential use in crystallography for our compound.

Propiedades

IUPAC Name |

tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O5/c1-16(2,3)24-15(20)18-8-6-12(7-9-18)23-14-5-4-11(19(21)22)10-13(14)17/h4-5,10,12H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXMEPDDTAZFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594950 | |

| Record name | tert-Butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate | |

CAS RN |

337520-16-8 | |

| Record name | tert-Butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B1320599.png)

![Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1320618.png)

![2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1320619.png)